molecular formula C11H13NO2 B1658480 3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol CAS No. 61184-63-2

3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol

Cat. No.: B1658480
CAS No.: 61184-63-2
M. Wt: 191.23
InChI Key: CUSSOPOFXOWOJO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that contains an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylphenylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Oxazoles and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted oxazolines and phenyl derivatives.

Scientific Research Applications

3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Similar in structure but contain nitrogen atoms in the ring.

    Oxazoles: Differ by having an oxygen atom in the ring.

    Thiazoles: Contain sulfur instead of oxygen in the ring.

Uniqueness

3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

61184-63-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23

IUPAC Name

3,4-dimethyl-5-phenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C11H13NO2/c1-8-9(2)12-14-11(8,13)10-6-4-3-5-7-10/h3-8,13H,1-2H3

InChI Key

CUSSOPOFXOWOJO-UHFFFAOYSA-N

SMILES

CC1C(=NOC1(C2=CC=CC=C2)O)C

Canonical SMILES

CC1C(=NOC1(C2=CC=CC=C2)O)C

Origin of Product

United States

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